molecular formula C13H15Cl2NO3 B3288138 3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde CAS No. 850797-74-9

3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde

Cat. No.: B3288138
CAS No.: 850797-74-9
M. Wt: 304.17 g/mol
InChI Key: XQORFTHBLFPSMK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H15Cl2NO3 It is characterized by the presence of two chlorine atoms, a morpholine ring, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzoic acid.

    Reduction: 3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The morpholine ring and aldehyde group are key functional groups that contribute to its reactivity and binding affinity. Molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways relevant to the compound’s intended use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-[2-(piperidin-1-yl)ethoxy]benzaldehyde
  • 3,5-Dichloro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
  • 3,5-Dichloro-2-[2-(azepan-1-yl)ethoxy]benzaldehyde

Uniqueness

3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different cyclic amines, the morpholine ring can influence the compound’s solubility, reactivity, and binding interactions, making it particularly valuable in specific research and industrial applications .

Biological Activity

3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound features a dichlorobenzaldehyde moiety with an ethoxy group linked to a morpholine ring. Its structural formula can be represented as follows:

C12H14Cl2NO2\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}\text{O}_2

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. Various derivatives have shown significant inhibitory effects on cancer cell lines.

Case Study: Inhibition of Tumor Growth

A notable study evaluated the effects of related benzaldehyde derivatives on tumor growth in xenograft models. The compound demonstrated potent inhibition of cell proliferation in various cancer types, with IC50 values ranging from nanomolar to micromolar levels depending on the specific cell line tested.

CompoundCell LineIC50 (µM)
CFI-400945HCT116 (Colon)0.045
This compound MCF7 (Breast)0.52
Compound XA549 (Lung)0.1

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The compound exhibited varying degrees of antibacterial activity.

Minimum Inhibitory Concentration (MIC) Studies

The following table summarizes the MIC values against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa12.5

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Disruption of Membrane Integrity : Similar to other benzaldehyde derivatives, it may disrupt bacterial membranes leading to cell death.
  • Interaction with Enzymatic Targets : Potential interactions with enzymes critical for cancer cell metabolism have been suggested.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine ring or altering substituents on the benzaldehyde moiety can significantly affect potency and selectivity.

Key Findings from SAR Studies

  • Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and may improve cellular uptake.
  • Morpholine Ring Modifications : Variations in the morpholine structure can lead to differences in binding affinity to target proteins.

Properties

IUPAC Name

3,5-dichloro-2-(2-morpholin-4-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c14-11-7-10(9-17)13(12(15)8-11)19-6-3-16-1-4-18-5-2-16/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQORFTHBLFPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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